N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound that features a benzothiazole ring, a furan ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: Starting from ortho-aminothiophenol and reacting with carbon disulfide and a halogenated compound.
Formation of the Furan Ring: Using a furan precursor such as furfural or furfuryl alcohol.
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the benzothiazole, furan, and oxazole intermediates under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use as a drug candidate or a pharmacophore in drug design.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. Detailed studies involving molecular docking, binding assays, and cellular experiments are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Known for their antimicrobial and anticancer activities.
Furan Derivatives: Studied for their anti-inflammatory and antioxidant properties.
Oxazole Derivatives: Investigated for their potential as anti-infective and anticancer agents.
Uniqueness
N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide is unique due to the combination of three different heterocyclic rings, which may confer a unique set of biological activities and chemical properties. This makes it a valuable compound for further research and development.
Biological Activity
N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, a furan ring, and an oxazole ring. The molecular formula is C15H12N4O3S, with a molecular weight of approximately 324.35 g/mol. The presence of these heterocyclic rings contributes to its biological activity through various mechanisms.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of compounds containing benzothiazole and oxazole derivatives. For instance, research indicates that derivatives similar to this compound exhibit significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | S. aureus | 20 |
This compound | E. coli | 18 |
Amoxicillin (control) | S. aureus | 30 |
Amoxicillin (control) | E. coli | 27 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that similar oxazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Anti-inflammatory Effects
Research indicates that derivatives of the compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX) and lipoxygenase pathways . This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The benzothiazole moiety interacts with active sites of enzymes involved in bacterial metabolism and inflammation.
- Cell Cycle Modulation : The compound may induce cell cycle arrest in cancer cells by affecting key regulatory proteins.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound can increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells.
Case Studies
A case study involving the synthesis and evaluation of similar compounds reported promising results for derivatives containing the oxazole ring. These compounds exhibited potent activity against bacterial strains and showed lower cytotoxicity towards normal cells compared to traditional antibiotics .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-11-9-14(23-19-11)16(21)20(10-12-5-4-8-22-12)17-18-13-6-2-3-7-15(13)24-17/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJLBNSNZPECDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CC=CO2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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